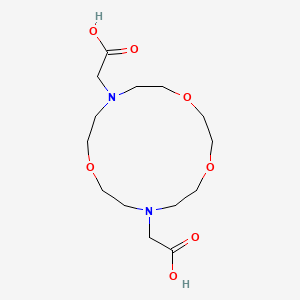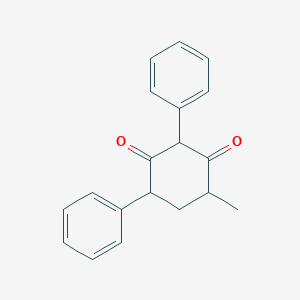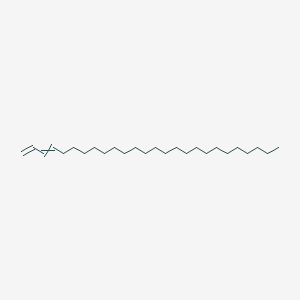
Hexacosa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosa-1,3-diene is an organic compound with the molecular formula C26H50 It belongs to the class of dienes, which are hydrocarbons containing two double bonds The specific structure of this compound features double bonds at the 1st and 3rd positions of a 26-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexacosa-1,3-diene can be synthesized through various methods, including:
Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to achieve the desired double bond positions.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl or vinyl halide can be used to form the diene structure. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexacosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Hydrogenation of the double bonds can convert this compound to a saturated hydrocarbon. Catalysts such as palladium on carbon are typically used.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to products such as halogenated dienes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
Wissenschaftliche Forschungsanwendungen
Hexacosa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as the Diels-Alder reaction.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Hexacosa-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Hexacosa-1,3-diene can be compared with other dienes such as:
1,3-Butadiene: A much smaller diene with only four carbon atoms, used extensively in the production of synthetic rubber.
1,3-Pentadiene: A five-carbon diene with similar reactivity but different physical properties due to its shorter chain length.
1,3-Hexadiene: A six-carbon diene that serves as a useful intermediate in organic synthesis.
Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes. This makes it particularly useful in applications requiring long-chain hydrocarbons, such as in the study of lipid membranes or the production of specialized polymers.
Eigenschaften
CAS-Nummer |
85200-28-8 |
|---|---|
Molekularformel |
C26H50 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
hexacosa-1,3-diene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-26H2,2H3 |
InChI-Schlüssel |
JDQDKSFVTRSLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


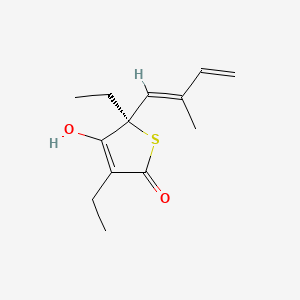
silane](/img/structure/B14413000.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
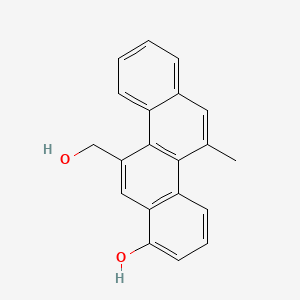
![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
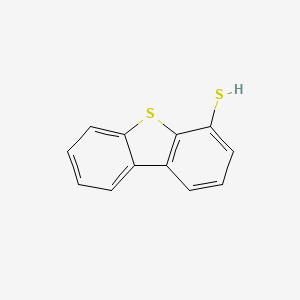
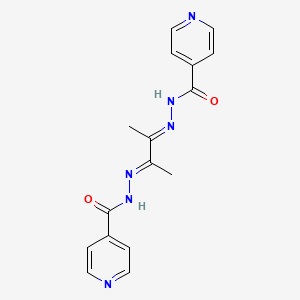
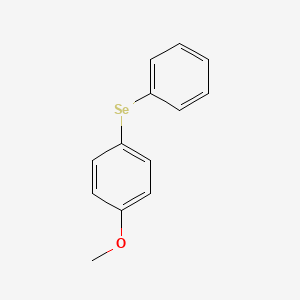
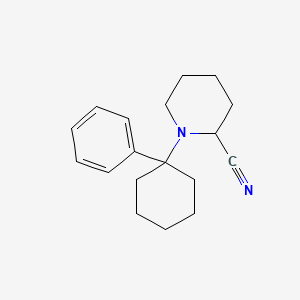
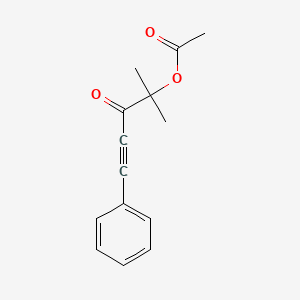
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
